molecular formula C17H17Cl2NO3 B11172627 N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

Cat. No.: B11172627
M. Wt: 354.2 g/mol
InChI Key: DWXMFYHXRGZGCD-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3,4-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a scaffold for designing new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(2,5-dichlorophenyl)succinamic acid: This compound shares the 2,5-dichlorophenyl moiety but differs in the amide segment.

    N-(2,5-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide: This compound has a similar benzamide structure but with different substituents.

Uniqueness: N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide is unique due to the presence of both ethoxy groups and chlorine atoms on the benzene ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3,4-diethoxybenzamide

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-15-8-5-11(9-16(15)23-4-2)17(21)20-14-10-12(18)6-7-13(14)19/h5-10H,3-4H2,1-2H3,(H,20,21)

InChI Key

DWXMFYHXRGZGCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC

Origin of Product

United States

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